

Application Notes and Protocols for ^{13}C Metabolic Flux Analysis of Organic Acidurias

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Compound of Interest

Compound Name: 3-Methylglutaconic acid- $^{13}\text{C}_3$

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Introduction

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation of organic acids in bodily fluids. These disorders stem from defects in the catabolic pathways of amino acids, fatty acids, and carbohydrates. Understanding the complex metabolic dysregulation in these conditions is crucial for developing effective therapeutic strategies. ^{13}C Metabolic Flux Analysis (^{13}C -MFA) is a powerful technique for elucidating in vivo metabolic pathway activity by tracing the flow of carbon from a ^{13}C -labeled substrate through the metabolic network.^{[1][2]} This document provides detailed application notes and protocols for applying ^{13}C -MFA to the study of three key organic acidurias: Propionic Acidemia, Methylmalonic Acidemia, and Maple Syrup Urine Disease.

Propionic Acidemia (PA)

Propionic acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to methylmalonyl-CoA.^[3] This deficiency leads to the accumulation of propionyl-CoA and its byproducts.

Application Note: Unraveling Cardiac Dysfunction in Propionic Acidemia with ^{13}C -MFA

Recent studies utilizing ^{13}C -MFA in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from PA patients have provided significant insights into the cardiac dysfunction associated with the disease.[3] These studies have demonstrated that PCC deficiency leads to a metabolic shift from fatty acid oxidation to increased glucose metabolism.[4] This switch to a less energy-efficient fuel source may contribute to the chronic cardiac issues observed in PA patients.

^{13}C -MFA has been instrumental in quantifying the following metabolic alterations in PA hiPSC-CMs:

- **Impaired Propionyl-CoA Metabolism:** Tracing with $[^{13}\text{C}_3]$ propionate revealed significantly reduced labeling of TCA cycle intermediates like malate and citrate in PA cells, confirming impaired anaplerosis from propionyl-CoA.
- **Increased Glucose Consumption:** PA hiPSC-CMs exhibited a higher rate of $[^{13}\text{C}_6]$ glucose consumption compared to control cells.
- **Enhanced Glycolysis:** Increased labeling of glycolytic intermediates such as 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate was observed in PA cells fed with $[^{13}\text{C}_6]$ glucose.

Quantitative Data Summary

Metabolic Flux/Parameter	Control (hiPSC-CMs)	Propionic Acidemia (hiPSC-CMs)	Reference
[13C3]Propionate Metabolism			
Average Carbon Labeling in Malate	Higher	Lower	
Average Carbon Labeling in Citrate	Higher	Lower	
[13C6]Glucose Metabolism			
[13C6]Glucose Consumption	Lower	Higher	
Stable Isotope Labeling in 3-Phosphoglycerate	~60%	~80%	
Stable Isotope Labeling in Phosphoenolpyruvate	~60%	~80%	
Stable Isotope Labeling in Pyruvate	~60%	~80%	
Stable Isotope Labeling in Lactate	~60%	~80%	

Experimental Protocol: 13C-MFA in PA hiPSC-CMs

This protocol is adapted from the study by Richard et al. (2025).

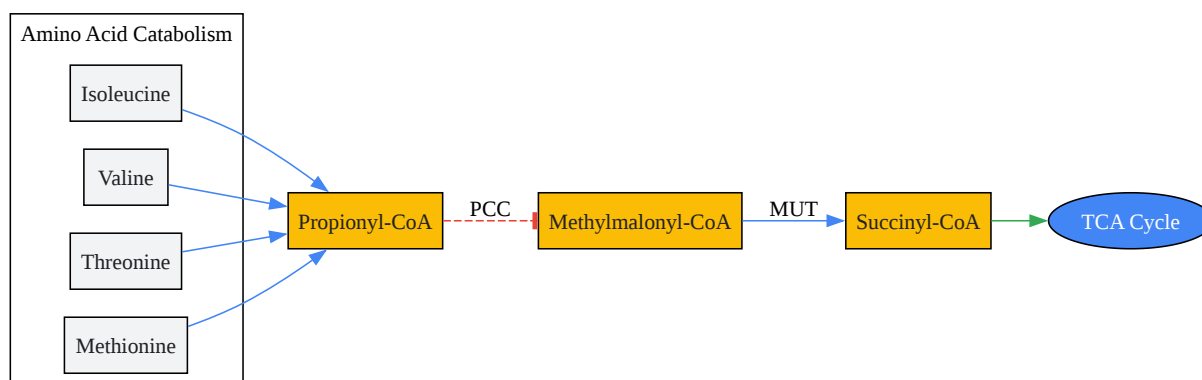
1. Cell Culture:

- Culture hiPSC-CMs from PA patients and healthy controls in RPMI/B27 medium.

2. Tracer Experiments:

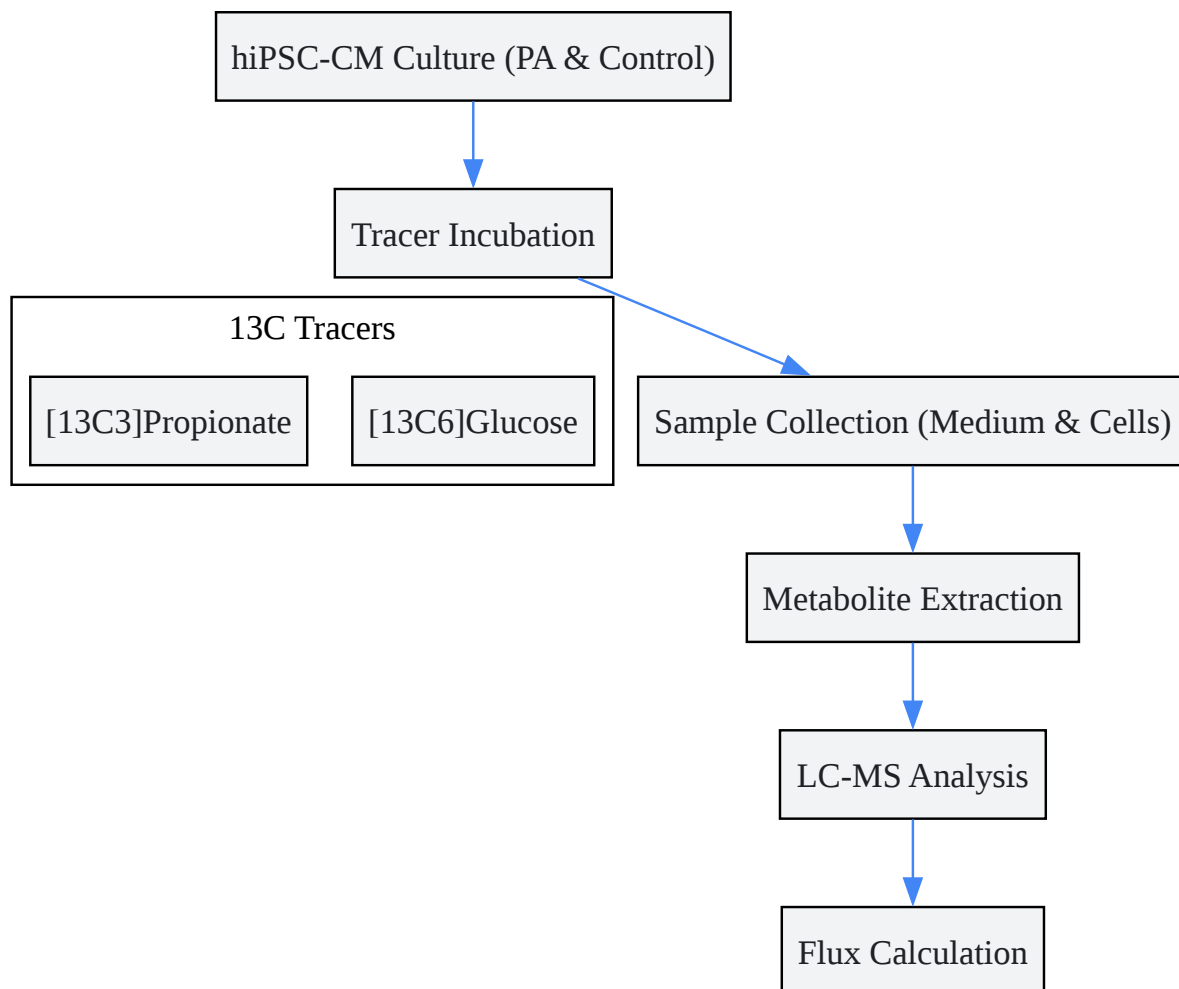
- [13C3]Propionate Tracing:
 - Incubate cells for 48 hours in RPMI/B27 medium supplemented with 1 mM [13C3]propionate.
 - [13C6]Glucose Tracing:
 - Incubate cells for 48 hours in glucose-free RPMI/B27 medium supplemented with 11 mM [13C6]glucose.
 - [13C16]Palmitate Tracing:
 - Incubate cells for 48 hours in RPMI/B27 medium with 0.4 mM [13C16]palmitate conjugated to BSA.
3. Sample Collection:
- After incubation, collect both the culture medium and cell pellets.
 - Freeze samples at -80°C for subsequent analysis.
4. Metabolite Extraction:
- Perform metabolite extraction from cell pellets using a suitable solvent system (e.g., methanol:water:chloroform).
5. Mass Spectrometry Analysis:
- Analyze the isotopic labeling of metabolites in the cell extracts and culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Data Analysis and Flux Calculation:
- Correct raw mass spectrometry data for natural isotope abundance.
 - Use software like INCA or Metran to estimate metabolic fluxes by fitting the labeling data to a metabolic network model.

Visualizations



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Caption: Defective Propionyl-CoA Catabolism in Propionic Acidemia.



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Caption: 13C-MFA Experimental Workflow for Propionic Acidemia.

Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is an inherited metabolic disorder caused by a deficiency of the enzyme methylmalonyl-CoA mutase (MUT) or defects in the metabolism of its cofactor, vitamin B12. This leads to the accumulation of methylmalonyl-CoA.

Application Note: Uncovering Novel Metabolic Dysregulation in MMA

¹³C-MFA has been employed to investigate the metabolic consequences of MUT deficiency in cellular models, such as CRISPR-edited HEK293 cells. These studies have revealed unexpected alterations in pathways beyond the immediate site of the enzymatic block.

Key findings from ¹³C-MFA in MMA models include:

- **Increased Serine Biosynthesis:** MUT-null cells show a significant increase in the de novo synthesis of serine from [¹³C₆]glucose.
- **Altered TCA Cycle Flux:** Anaplerotic deficiencies in the TCA cycle have been described in MMA. ¹³C-glucose tracing has indicated proximal defects in the TCA cycle, potentially at the level of pyruvate dehydrogenase, suggesting that the metabolic disruption is not solely due to reduced succinyl-CoA production.

Quantitative Data Summary

Metabolic Flux/Parameter	Control (HEK293)	MUT-null (HEK293)	Reference
[¹³ C ₆]Glucose Metabolism			
De Novo Serine Synthesis	Baseline	1.4-fold increase (p=0.001)	
Intracellular Unlabeled Serine	Lower	1.7-fold increase (p=5.6E-05)	

Experimental Protocol: ¹³C-MFA in MMA HEK293 Cells

This protocol is based on the study by Forny et al. (2019).

1. Cell Culture:

- Culture wild-type and CRISPR-edited MUT-null HEK293 cells in standard growth medium.

2. Tracer Experiment:

- Incubate cells with medium containing [13C6]glucose for a defined period to achieve isotopic steady state.

3. Sample Collection and Metabolite Extraction:

- Harvest cells and perform metabolite extraction.

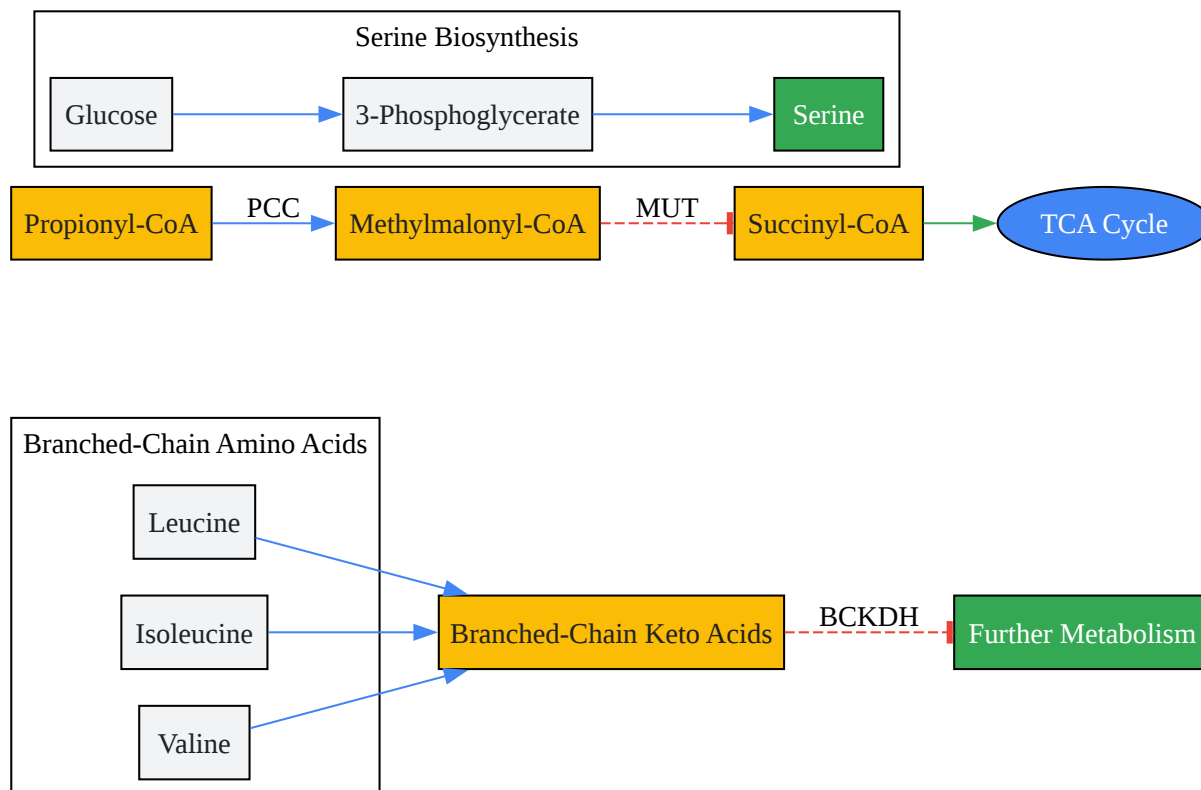
4. Mass Spectrometry Analysis:

- Analyze the isotopic enrichment in serine and other central carbon metabolites using GC-MS or LC-MS.

5. Data Analysis:

- Calculate the fractional contribution of glucose to serine biosynthesis.
- Model the fluxes through central carbon metabolism.

Visualizations



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